6-(3-Aminopiperidin-1-yl)nicotinonitrile 6-(3-Aminopiperidin-1-yl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14083962
InChI: InChI=1S/C11H14N4/c12-6-9-3-4-11(14-7-9)15-5-1-2-10(13)8-15/h3-4,7,10H,1-2,5,8,13H2
SMILES:
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol

6-(3-Aminopiperidin-1-yl)nicotinonitrile

CAS No.:

Cat. No.: VC14083962

Molecular Formula: C11H14N4

Molecular Weight: 202.26 g/mol

* For research use only. Not for human or veterinary use.

6-(3-Aminopiperidin-1-yl)nicotinonitrile -

Specification

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
IUPAC Name 6-(3-aminopiperidin-1-yl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C11H14N4/c12-6-9-3-4-11(14-7-9)15-5-1-2-10(13)8-15/h3-4,7,10H,1-2,5,8,13H2
Standard InChI Key UROQVLYGDQAYKP-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)C2=NC=C(C=C2)C#N)N

Introduction

Chemical Structure and Physicochemical Properties

6-(3-Aminopiperidin-1-yl)nicotinonitrile (C₁₁H₁₃N₅) consists of a pyridine core substituted with a nitrile group at the third position and a 3-aminopiperidine moiety at the sixth position. The piperidine ring introduces a secondary amine, which enhances the molecule’s potential for hydrogen bonding and interaction with biological targets. Key physicochemical properties inferred from analogous nicotinonitriles include:

  • Molecular weight: 215.26 g/mol

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, dimethylformamide) due to the nitrile and amine functionalities .

  • Tautomerism: The nitrile group may participate in tautomeric equilibria under specific conditions, as observed in structurally related pyridine-3-carbonitriles .

The stereochemistry of the 3-aminopiperidine group could influence biological activity, though specific data on enantiomeric forms remain unexplored.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-(3-Aminopiperidin-1-yl)nicotinonitrile likely follows nucleophilic aromatic substitution (NAS) strategies employed for analogous compounds . A plausible route involves:

  • Preparation of 6-chloronicotinonitrile:
    Chlorination of nicotinonitrile derivatives using phosphorus oxychloride (POCl₃) or phosphorous pentachloride (PCl₅) . For example, 2-chloro-6-(naphthalen-1-yl)nicotinonitrile was synthesized by refluxing with PCl₅ in POCl₃ .

  • Amination with 3-aminopiperidine:
    Substitution of the chlorine atom with 3-aminopiperidine under reflux in a polar solvent (e.g., ethanol or acetonitrile). This step mirrors the synthesis of 2-(octylazanediyl)bis(nicotinonitrile) derivatives reported in .

Reaction Scheme:

6-chloronicotinonitrile+3-aminopiperidineΔ,EtOH6-(3-Aminopiperidin-1-yl)nicotinonitrile+HCl\text{6-chloronicotinonitrile} + \text{3-aminopiperidine} \xrightarrow{\Delta, \text{EtOH}} \text{6-(3-Aminopiperidin-1-yl)nicotinonitrile} + \text{HCl}

Optimization and Yield

Yields for similar NAS reactions range from 60–85%, depending on reaction time, temperature, and stoichiometry . Catalytic additives such as ammonium acetate or piperidine may enhance reactivity, as demonstrated in the synthesis of nicotinonitrile-thiophene hybrids .

Spectroscopic Characterization

Data from analogous compounds provide insights into expected spectral features:

Infrared (IR) Spectroscopy

  • C≡N stretch: Strong absorption near 2220–2230 cm⁻¹ .

  • N–H stretches: Bands at 3160–3225 cm⁻¹ for the primary and secondary amines .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆):

    • δ 8.8–7.5 ppm: Aromatic protons (pyridine ring).

    • δ 3.5–2.8 ppm: Piperidine ring protons (m, 6H).

    • δ 2.0–1.5 ppm: Axial protons of piperidine (m, 2H) .

  • ¹³C NMR:

    • δ 160–150 ppm: Pyridine carbons.

    • δ 117–114 ppm: Nitrile carbon .

Mass Spectrometry (MS)

  • Molecular ion peak: m/z 215 [M]⁺.

  • Fragmentation patterns likely include loss of the nitrile group (–C≡N, Δ m/z 26) and piperidine ring cleavage .

Biological Activity and Applications

Enzymatic Interactions

In M. cartusiana snails, nicotinonitriles reduced acetylcholinesterase (AChE) activity by 1.09–1.29-fold, suggesting neurotoxic effects . This compound may similarly inhibit AChE, disrupting neurotransmission in target organisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator